molecular formula C11H12O B8723827 2-(2,3-dihydro-1H-inden-2-yl)acetaldehyde

2-(2,3-dihydro-1H-inden-2-yl)acetaldehyde

Cat. No.: B8723827
M. Wt: 160.21 g/mol
InChI Key: XMQCVICRPBHGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1H-inden-2-yl)acetaldehyde is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)acetaldehyde

InChI

InChI=1S/C11H12O/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,6,9H,5,7-8H2

InChI Key

XMQCVICRPBHGLO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)CC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Use of indan-2-yl-acetic acid (commercially available from Lancaster) (Intermediate SEVENTEEN-1) (1.58 g, 8.88 mmol) in THF (15 mL) was added dropwise to a solution of LiAlH4 (9 mL, 1M in Et2O) in THF (10 mL) at 0° C. The mixture was reacted for 2 h at rt and quenched with Rochelle's salt solution and extracted with Et2O (3×). The organic layer was dried over MgSO4, filtered and concentrated under vacuum. The alcohol (1.35 g, 94%) was used in the next step without further purification. A solution of 2-indan-2-yl-ethanol (1.35 g, 8.32 mmol) in 18 mL of CH2Cl2 and CH3CN (2 mL) was treated with 4 Å molecular sieves (4.2 g) N-methylmorpholine-N-oxide (1.5 g, 13.5 mmol) and TPAP: tetra-n-propylammonium perruthenate (VII) (commercially available from Aldrich) (0.3 g, 0.85 mmol). The mixture was stirred for 16 h at rt. The mixture was poured directly onto a column of silica gel and eluted with 10% EtOAc:hexane. To give indan-2-yl-acetaldehyde (Intermediate SEVENTEEN-2), 1.25 g (˜90%). Indan-2-yl-acetaldehyde (Intermediate SEVENTEEN-2) in Method A produced 4-indan-2-ylmethyl-1,3-dihydro-imidazole-2-thione (Compound 142).
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9 mL
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15 mL
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10 mL
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solvent
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1.35 g
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reactant
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4.2 g
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reactant
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18 mL
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2 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Use of indan-2-yl-acetic acid (commercially available from Lancaster) (Intermediate SEVENTEEN-1) (1.58 g, 8.88 mmol) in THF (15 mL) was added dropwise to a solution of LiAlH4 (9 mL, 1M in Et2O) in THF (10 mL) at 0° C. The mixture was reacted for 2 h at rt and quenched with Rochelle's salt solution and extracted with Et2O (3×). The organic layer was dried over MgSO4, filtered and concentrated under vacuum. The alcohol (1.35 g, 94%) was used in the next step, without further purification. A solution of 2-indan-2-yl-ethanol (1.35 g, 8.32 mmol) in 18 mL of CH2Cl2 and CH3CN (2 mL) was treated with 4 Å molecular sieves (4.2 g) N-methylmorpholine-N-oxide (1.5 g, 13.5 mmol) and TPAP: tetra-n-propylammonium perruthenate(VII) (commercially available from Aldrich) (0.3 g, 0.85 mmol). The mixture was stirred for 16 h at rt. The mixture was poured directly onto a column of silica gel and eluted with 10% EtOAc:hexane. To give indan-2-yl-acetaldehyde (Intermediate SEVENTEEN-2), 1.25 g (˜90%). Indan-2-yl-acetaldehyde (Intermediate SEVENTEEN-2) in Method A produced 4-indan-2-ylmethyl-1,3-dihydro-imidazole-2-thione (Compound 142).
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0 (± 1) mol
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reactant
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9 mL
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reactant
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15 mL
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solvent
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Quantity
10 mL
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solvent
Reaction Step One
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1.35 g
Type
reactant
Reaction Step Two
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4.2 g
Type
reactant
Reaction Step Two
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18 mL
Type
solvent
Reaction Step Two
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2 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
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[Compound]
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tetra-n-propylammonium perruthenate(VII)
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Suspended in 220 ml of methylene chloride were 18.5 g (85.8 mmol) of pyridinium chlorochromate and 70 g of Celite (No. 545). While chilling with ice water, a solution of 4.30 g (26.6 mmol) of 2-(indan-2-yl)ethanol in 15 ml of methylene chloride was added dropwise to the suspension. After stirring the mixture for 1 hour while chilling with ice water, it was further stirred at room temperature for 2 hours. The reaction product was added with 250 ml of ether to dilute it. The diluted reaction product was passed through 100 g of silica gel layer to remove inorganic matter. The solvent was distilled off to obtain 3.97 g of (indan-2-yl)acetaldehyde as a colorless oily substance. Yield: 93%.
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18.5 g
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reactant
Reaction Step One
[Compound]
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ice water
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0 (± 1) mol
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4.3 g
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reactant
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15 mL
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ice water
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250 mL
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220 mL
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